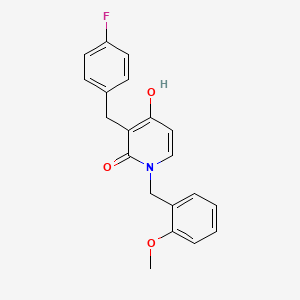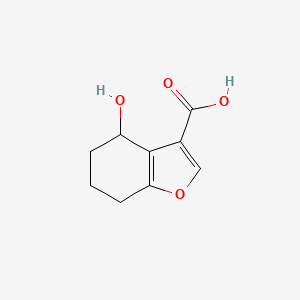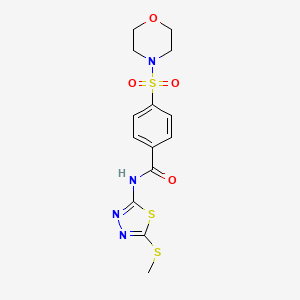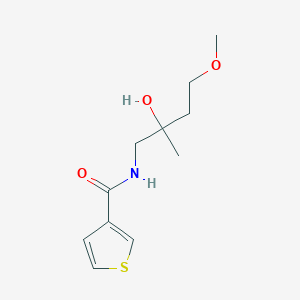
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIP is a synthetic compound that belongs to the class of GABA receptor agonists. It has been found to have various biological and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Methodologies
A pivotal aspect of the scientific research applications of this compound revolves around the development of synthetic methodologies. One significant advancement is illustrated in the development of a new variant of the Migita reaction for carbon−sulfur bond formation. This methodology was applied in the synthesis of a former antiasthma drug candidate, highlighting a general method for thioaryl halide cross-coupling. The reaction showcases an overall yield advantage and describes the ligand effect in detail, emphasizing the efficiency of the modified Migita reaction in synthesizing complex molecules like "N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide" (Norris & Leeman, 2008).
Anticancer and Antimicrobial Potentials
The exploration of novel compounds for anticancer and antimicrobial applications remains a crucial area of research. The synthesis and evaluation of novel pyrazole–indole hybrids have demonstrated significant anticancer activities. These compounds were prepared through molecular hybridization, showing excellent inhibition performance against various cancer cell lines, including human liver carcinoma (HepG2) with noteworthy IC50 values. This suggests the potential of such compounds in developing anticancer drugs (Hassan et al., 2021). Additionally, the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has showcased potential antibacterial and antifungal activities, further emphasizing the compound's utility in antimicrobial research (Sowmya et al., 2018).
Novel Synthesis and Structural Analysis
Research on the microwave-assisted synthesis of tetrazolyl pyrazole amides presents an efficient method for producing compounds with notable biological activities, including bactericidal and antimicrobial properties. This method offers a quicker reaction time compared to conventional heating methods, indicating its efficiency in synthesizing structurally complex amides relevant to "N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide" (Hu et al., 2011). Moreover, the synthesis, crystal structure, and Hirshfeld surface analysis of related compounds have provided deep insights into the molecular and crystal structures, facilitating the understanding of intermolecular interactions and hydrogen bond formations essential for drug design and development (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(17-11-14-3-1-2-4-16(14)21-17)20-13-19(6-8-23-9-7-19)15-5-10-24-12-15/h1-5,10-12,21H,6-9,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPYIMLOQUEMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2822201.png)

![4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2822203.png)
![4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2822204.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2822205.png)
![9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2822208.png)


![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)

![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)
![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)

